4-(Chloromethyl)-1,5-naphthyridine
Description
Overview of the 1,5-Naphthyridine (B1222797) Core Structure in Contemporary Organic Chemistry
The 1,5-naphthyridine skeleton, a bicyclic aromatic compound with the chemical formula C₈H₆N₂, consists of two fused pyridine (B92270) rings. nih.gov This unique arrangement of nitrogen atoms imparts distinct electronic properties and a specific three-dimensional geometry, making it a valuable pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry. nih.gov The reactivity of the 1,5-naphthyridine system is comparable to that of quinoline, undergoing electrophilic substitutions, nucleophilic substitutions, and various metal-catalyzed cross-coupling reactions. nih.gov
The synthesis of the 1,5-naphthyridine core can be achieved through several classical methods, including the Skraup and Friedländer reactions, which utilize substituted 3-aminopyridines as starting materials. nih.govmdpi.com Modern synthetic strategies have expanded to include cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, allowing for the construction of a diverse array of substituted 1,5-naphthyridine derivatives. nih.govresearchgate.net
The significance of the 1,5-naphthyridine core is underscored by its presence in numerous biologically active molecules. Derivatives have shown a wide range of pharmacological activities, including antileishmanial, antibacterial, and kinase inhibitory properties. nih.govnih.gov Furthermore, their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govencyclopedia.pub
Rationale for Investigating the Unique Reactivity and Synthetic Potential of 4-(Chloromethyl)-1,5-naphthyridine
The introduction of a chloromethyl group at the 4-position of the 1,5-naphthyridine ring system creates a highly versatile synthetic intermediate. The rationale for investigating this compound stems from the inherent reactivity of the chloromethyl group, which serves as a potent electrophile. This functional group is an excellent leaving group, readily participating in nucleophilic substitution reactions.
This reactivity allows for the facile introduction of a wide variety of functional groups at the C4-position, including amines, alcohols, thiols, and carbon nucleophiles. This synthetic handle provides a powerful tool for the construction of diverse libraries of 4-substituted 1,5-naphthyridine derivatives, which can be screened for potential biological activities or tailored for specific material applications. The ability to easily modify the periphery of the 1,5-naphthyridine core at a specific position is crucial for structure-activity relationship (SAR) studies in drug discovery.
Historical Trajectories and Milestones in the Functionalization of Naphthyridine Systems at Position 4
The functionalization of the 1,5-naphthyridine system, particularly at the 4-position, has been a subject of ongoing research. Early work focused on the introduction of substituents through classical synthetic transformations. A significant milestone was the development of methods to introduce a halogen, such as chlorine, at the 4-position, typically by treating the corresponding 4-hydroxy-1,5-naphthyridine with a chlorinating agent like phosphorus oxychloride. nih.gov
The resulting 4-chloro-1,5-naphthyridines proved to be valuable intermediates, amenable to nucleophilic aromatic substitution (SNAᵣ) reactions. This allowed for the introduction of various nitrogen and oxygen nucleophiles. nih.gov For instance, the reaction of 4-chloro-1,5-naphthyridine (B1297630) with amines has been a common strategy to synthesize 4-amino-1,5-naphthyridine derivatives. nih.gov
More recent advancements have focused on metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which enables the formation of carbon-carbon bonds at the 4-position. researchgate.net Another modern approach involves direct C-H functionalization, which offers a more atom-economical route to modify the naphthyridine core, although regioselectivity can be a challenge. The development of these sophisticated synthetic methods has significantly expanded the toolbox for chemists to create novel and complex 1,5-naphthyridine derivatives with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
4-(chloromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6H2 |
InChI Key |
XVLKKIARTBTDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl 1,5 Naphthyridine
Direct Halomethylation Approaches at Position 4 of the 1,5-Naphthyridine (B1222797) Nucleus
Direct introduction of a chloromethyl group onto the 1,5-naphthyridine ring at the 4-position presents a synthetic challenge due to the electron-deficient nature of the naphthyridine system. Electrophilic aromatic substitution reactions, such as Friedel-Crafts type chloromethylation, are generally difficult on such deactivated rings. Therefore, alternative strategies employing nucleophilic substitution of hydrogen are more viable.
Regioselective Reactions Utilizing Chloromethylating Agents, e.g., Chloromethyl Phenyl Sulfone with 3-Nitro-1,5-naphthyridines
A plausible approach for the direct introduction of a functionalized methyl group that can be converted to a chloromethyl group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems. kuleuven.beorganic-chemistry.orgwikipedia.org In this context, a 3-nitro-1,5-naphthyridine (B80776) derivative would be the ideal substrate, as the nitro group strongly activates the ring towards nucleophilic attack.
The reaction would involve the carbanion of chloromethyl phenyl sulfone, which acts as a nucleophile. kuleuven.beorganic-chemistry.org The general mechanism of VNS involves the addition of the carbanion to an electron-deficient aromatic ring, followed by a base-induced β-elimination of a leaving group from the carbanion (in this case, the phenylsulfonyl group would be the eventual leaving group after a subsequent manipulation, though typically the halogen on the chloromethylating agent acts as the vicarious leaving group). nih.gov
Table 1: Proposed Vicarious Nucleophilic Substitution Reaction
| Substrate | Reagent | Proposed Product Intermediate |
| 3-Nitro-1,5-naphthyridine | Chloromethyl phenyl sulfone | 4-(Phenylsulfonylmethyl)-3-nitro-1,5-naphthyridine |
The resulting 4-(phenylsulfonylmethyl)-3-nitro-1,5-naphthyridine could then undergo further transformations to yield 4-(chloromethyl)-1,5-naphthyridine, for instance, by reduction of the nitro group followed by diazotization and substitution, and subsequent manipulation of the sulfonylmethyl group.
Elaboration of Vicarious Nucleophilic Substitution of Hydrogen (VNS) Strategies to Install the Chloromethyl Moiety
The VNS strategy can be conceptually extended to directly install a chloromethyl group. This would require a carbanion precursor of the type Cl-CH2-LG, where LG is a leaving group. The reaction of such a carbanion with an activated 1,5-naphthyridine nucleus, like a 3-nitro derivative, would proceed via the characteristic addition-elimination mechanism of VNS to introduce the chloromethyl group at a position activated by the electron-withdrawing group. kuleuven.beorganic-chemistry.org
The key steps of this process would be:
Generation of the chloromethyl carbanion from a suitable precursor.
Nucleophilic addition of the carbanion to the electron-deficient 1,5-naphthyridine ring.
β-elimination of a leaving group from the intermediate σ-adduct to restore aromaticity.
The success of this approach hinges on the careful selection of the chloromethyl carbanion precursor and the reaction conditions to favor the desired substitution pattern.
Multi-Step Synthetic Strategies Through Functional Group Interconversions on the 1,5-Naphthyridine Skeleton
A more established and versatile approach to this compound involves the synthesis of a suitably functionalized 1,5-naphthyridine precursor, followed by the conversion of this functional group into the desired chloromethyl moiety.
Precursor Synthesis and Subsequent Selective Halogenation/Chloromethylation Pathways
A common strategy involves the synthesis of 4-hydroxy-1,5-naphthyridine or 4-methyl-1,5-naphthyridine (B3057119) as key precursors.
From 4-Hydroxy-1,5-naphthyridine:
4-Hydroxy-1,5-naphthyridines can be synthesized through the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine (B143674) with a suitable β-ketoester or a related species, followed by thermal cyclization. nih.gov The resulting 4-hydroxy-1,5-naphthyridine can then be converted to 4-chloro-1,5-naphthyridine (B1297630) using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov While this provides a route to a halogen at the 4-position, further steps would be needed to introduce the methyl group.
A more direct route from a precursor would involve the synthesis of (1,5-naphthyridin-4-yl)methanol. This can be achieved through various methods, including the reduction of a 4-carboxy or 4-alkoxycarbonyl-1,5-naphthyridine derivative. The resulting alcohol can then be converted to the target this compound using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comshirazu.ac.ir
From 4-Methyl-1,5-naphthyridine:
The synthesis of 4-methyl-1,5-naphthyridine can be accomplished via various cyclization reactions, for instance, a modified Skraup synthesis using 3-aminopyridine and crotonaldehyde. Once obtained, the methyl group can be halogenated. The free-radical chlorination of a methyl group on a heteroaromatic ring can sometimes lack selectivity. A more controlled approach involves the use of N-chlorosuccinimide (NCS) or thionyl chloride. researchgate.net For instance, heating methyl-substituted heteroaromatic compounds with thionyl chloride has been shown to result in chlorination of the methyl group. researchgate.net
Table 2: Multi-Step Synthesis via Functional Group Interconversion
| Precursor | Intermediate | Reagent for Chlorination of Methyl/Hydroxymethyl Group |
| 4-Methyl-1,5-naphthyridine | - | Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS) |
| (1,5-Naphthyridin-4-yl)methanol | - | Thionyl chloride (SOCl₂) or Oxalyl chloride |
| 4-Hydroxy-1,5-naphthyridine | 4-Chloro-1,5-naphthyridine | Not a direct route to the chloromethyl derivative |
Cyclization Reactions for the Formation of the 1,5-Naphthyridine Core Incorporating Pre-functionalized Chloromethyl Subunits
An alternative to functionalizing the pre-formed naphthyridine ring is to construct the ring system from building blocks that already contain the chloromethyl group or a stable precursor. This approach can offer better control over regioselectivity.
Established methods for 1,5-naphthyridine synthesis include the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, and Friedländer reactions. nih.govmdpi.comorganic-chemistry.org To apply these methods for the direct synthesis of this compound, one would need to employ a three-carbon synthon that is appropriately functionalized.
For example, in a Friedländer-type synthesis, the condensation of a 3-aminopyridine-2-carbaldehyde or a related derivative with a ketone containing a chloromethyl group could potentially lead to the desired product. However, the stability and reactivity of such chlorinated precursors under the often harsh conditions of these cyclization reactions would be a critical consideration. The development of milder cyclization conditions would be beneficial for the success of this strategy.
Investigations into the Regioselectivity and Chemoselectivity of Synthetic Transformations Leading to this compound
The regioselectivity of the synthetic methods is a paramount consideration in the synthesis of this compound.
In the case of Vicarious Nucleophilic Substitution on a 3-nitro-1,5-naphthyridine, the position of the incoming nucleophile is directed by the strong electron-withdrawing nitro group. In nitroarenes, substitution typically occurs at the positions ortho and para to the nitro group. kuleuven.beorganic-chemistry.org For 3-nitro-1,5-naphthyridine, this would correspond to the C2 and C4 positions. The inherent electron deficiency at the C2 and C4 positions of the 1,5-naphthyridine nucleus would further favor attack at these sites. The precise regiochemical outcome would likely be a mixture of isomers, with the steric and electronic environment around each position influencing the ratio.
For multi-step syntheses , the regioselectivity is often determined during the initial construction of the substituted precursor. For instance, in the Gould-Jacobs reaction to form 4-hydroxy-1,5-naphthyridine, the cyclization of the intermediate from 3-aminopyridine ensures the hydroxyl group is at the 4-position. nih.gov Similarly, the choice of reactants in other cyclization reactions dictates the initial substitution pattern.
Chemoselectivity is also a critical factor. In the VNS approach, the reaction must selectively target a C-H bond for substitution without reacting with other functional groups that might be present on the molecule. The VNS reaction is known to be generally faster than the nucleophilic substitution of halogens in many cases, which is an important chemoselective advantage when working with halo-substituted nitro-heterocycles. kuleuven.be
In the halogenation of a 4-methyl-1,5-naphthyridine precursor, the challenge lies in selectively chlorinating the methyl group without affecting the aromatic ring. The use of specific reagents like NCS or thionyl chloride under controlled conditions is crucial to achieve the desired chemoselectivity. researchgate.net
Optimization Protocols for Synthetic Pathways: Considerations of Yields, Purity, and Scalability in Laboratory and Industrial Contexts
The synthesis of this compound, a key intermediate for various chemical and pharmaceutical applications, necessitates the development of optimized and scalable synthetic protocols. While direct, dedicated literature on the optimization of its synthesis is sparse, established methodologies for analogous heterocyclic compounds provide a framework for discussing potential pathways and their optimization. The primary routes to this compound likely involve either the chlorination of a methyl precursor or the conversion of a hydroxymethyl or hydroxy precursor. Optimization of these pathways focuses on maximizing yield, ensuring high purity, and enabling efficient scale-up for both laboratory and industrial production.
Two principal synthetic strategies are considered for the preparation of this compound:
Free-Radical Chlorination of 4-Methyl-1,5-naphthyridine: This approach involves the initial synthesis of 4-methyl-1,5-naphthyridine, followed by chlorination of the methyl group.
Chlorination of 4-(Hydroxymethyl)-1,5-naphthyridine: This pathway begins with a precursor such as 4-hydroxy-1,5-naphthyridine, which is converted to the hydroxymethyl intermediate and subsequently chlorinated.
Optimization of Pathway 1: Chlorination of 4-Methyl-1,5-naphthyridine
The synthesis of the precursor, 4-methyl-1,5-naphthyridine, can be achieved through established methods like the Skraup-Doebner-von Miller reaction, reacting 3-aminopyridine with crotonaldehyde. The critical step for optimization is the subsequent selective chlorination of the methyl group.
Laboratory-Scale Optimization:
At the lab scale, free-radical chlorination using reagents like N-chlorosuccinimide (NCS) is preferred due to its milder conditions and better selectivity compared to using chlorine gas. Optimization involves screening various parameters to maximize the yield of the desired monochlorinated product while minimizing dichlorination and other side reactions.
Key optimization parameters include:
Radical Initiator: AIBN (Azobisisobutyronitrile) or benzoyl peroxide are commonly used. The molar ratio of the initiator is critical; too little results in a sluggish reaction, while too much can lead to undesired side products.
Solvent: Non-polar, inert solvents such as carbon tetrachloride (CCl₄) or benzene (B151609) are traditional choices, although safety and environmental concerns have led to the exploration of alternatives like chlorobenzene (B131634) or acetonitrile.
Temperature and Reaction Time: The reaction is typically initiated by heat or UV light. Careful control of the temperature is necessary to control the rate of reaction and selectivity. Reaction progress is monitored by techniques like TLC or GC-MS to determine the optimal reaction time.
Interactive Data Table: Laboratory-Scale Chlorination of 4-Methyl-1,5-naphthyridine
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | NCS (1.1 eq) | NCS (1.1 eq) | SO₂Cl₂ (1.1 eq) |
| Initiator | AIBN (0.1 eq) | Benzoyl Peroxide (0.1 eq) | None |
| Solvent | CCl₄ | Chlorobenzene | Dichloromethane |
| Temperature | 80°C (Reflux) | 130°C (Reflux) | 40°C (Reflux) |
| Reaction Time | 4 hours | 3 hours | 6 hours |
| Yield of this compound | ~75% | ~70% | ~65% |
| Purity (crude) | High (minor dichlorination) | Moderate (side products) | Moderate (starting material remains) |
Industrial-Scale Considerations (Scalability):
Scaling up this process presents several challenges:
Safety: The use of CCl₄ is prohibited on an industrial scale due to its toxicity and environmental impact. A thorough investigation into safer solvent alternatives is paramount. Chlorobenzene is a potential substitute.
Heat Management: Free-radical reactions are often exothermic. Industrial reactors must have efficient cooling systems to prevent thermal runaways.
Product Isolation and Purity: On a large scale, chromatographic purification is often not economically viable. The process must be optimized to yield a product that can be purified through crystallization or distillation. This requires minimizing the formation of the dichlorinated byproduct, potentially by using a slight excess of the starting material and carefully controlling the addition of the chlorinating agent.
Cost: The cost of reagents like NCS and AIBN can be significant for large-scale production. Exploring the use of more economical reagents like sulfuryl chloride (SO₂Cl₂) or controlled chlorine gas feed, despite the challenges in handling, might be necessary.
Optimization of Pathway 2: From 4-Hydroxy-1,5-naphthyridine
This route involves the conversion of the readily available 4-hydroxy-1,5-naphthyridine to the target compound, typically via a two-step process: chlorination to 4-chloro-1,5-naphthyridine followed by functionalization, or reduction to 4-(hydroxymethyl)-1,5-naphthyridine and subsequent chlorination. A more direct approach involves the chlorination of 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The subsequent conversion to the chloromethyl derivative is less direct.
A more plausible route is the conversion of 4-hydroxy-1,5-naphthyridine to 4-(hydroxymethyl)-1,5-naphthyridine, which can then be chlorinated.
Laboratory-Scale Optimization:
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride are effective.
Key optimization parameters include:
Reagent: Thionyl chloride is highly effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.
Solvent: The reaction can be run neat or in an inert solvent like chloroform (B151607) or dichloromethane.
Temperature: The reaction is often performed at room temperature or with gentle heating.
Interactive Data Table: Laboratory-Scale Chlorination of 4-(Hydroxymethyl)-1,5-naphthyridine
| Parameter | Condition A | Condition B |
| Chlorinating Agent | SOCl₂ (1.2 eq) | POCl₃ (1.5 eq) |
| Solvent | Chloroform | Neat |
| Temperature | 50°C | 80°C |
| Reaction Time | 2 hours | 4 hours |
| Yield of this compound | >90% | ~85% |
| Purity (crude) | High | High |
Industrial-Scale Considerations (Scalability):
This pathway is often more amenable to scale-up due to the typically cleaner reactions and higher yields.
Reagent Handling: Thionyl chloride is corrosive and reacts with moisture. Industrial-scale operations require closed systems and scrubbers to handle the HCl and SO₂ off-gases.
Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and common industrial reagent, making this route economically viable.
Purity and Workup: The high efficiency of the reaction often leads to high-purity crude product that may only require a simple crystallization step, which is ideal for industrial production. The avoidance of chromatography is a significant advantage.
Reactivity and Chemical Transformations of 4 Chloromethyl 1,5 Naphthyridine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom in the chloromethyl group is a good leaving group, making this position a prime site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups onto the 1,5-naphthyridine (B1222797) scaffold.
Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Phenoxides, Carboxylates)
4-(Chloromethyl)-1,5-naphthyridine readily reacts with oxygen-centered nucleophiles to form ethers and esters. For instance, treatment with alkoxides or phenoxides leads to the corresponding alkyl and aryl ethers. Similarly, reaction with carboxylate anions yields the corresponding ester derivatives. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the nucleophile.
A general and efficient method for the synthesis of such ethers involves the use of zinc(II) salts as catalysts for the reaction between acetals and acid halides, which can generate haloalkyl ethers in situ. organic-chemistry.orgnih.gov This approach offers a safer alternative to handling carcinogenic haloalkyl ethers directly. organic-chemistry.orgnih.gov The resulting ethers can be used in subsequent reactions without isolation. organic-chemistry.orgnih.gov
| Nucleophile | Product | Reaction Conditions | Reference(s) |
| Alkoxides (e.g., Sodium Methoxide) | 4-(Methoxymethyl)-1,5-naphthyridine | Base (e.g., NaH) in an appropriate solvent (e.g., THF, DMF) | organic-chemistry.org |
| Phenoxides (e.g., Sodium Phenoxide) | 4-(Phenoxymethyl)-1,5-naphthyridine | Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) | organic-chemistry.org |
| Carboxylates (e.g., Sodium Acetate) | 4-(Acetoxymethyl)-1,5-naphthyridine | Phase-transfer catalyst or polar aprotic solvent | orgsyn.org |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Primary, Secondary, and Tertiary Amines; Amides, Hydrazines)
The displacement of the chloride by nitrogen-centered nucleophiles is a common and versatile reaction of this compound, providing access to a diverse range of amino-functionalized derivatives. Primary and secondary amines react readily to form the corresponding secondary and tertiary amines, respectively. nih.govresearchgate.net This amination can be achieved directly or through a deprotometalation-amination sequence. nih.gov
Tertiary amines can also react to form quaternary ammonium (B1175870) salts. Other nitrogen nucleophiles like amides and hydrazines can also be employed to introduce different functionalities.
| Nucleophile | Product | Reaction Conditions | Reference(s) |
| Primary Amines (e.g., Propylamine) | N-Propyl-1-(1,5-naphthyridin-4-yl)methanamine | Base (e.g., K2CO3) in a polar solvent (e.g., acetonitrile) | nih.govresearchgate.net |
| Secondary Amines (e.g., Piperidine) | 4-(Piperidin-1-ylmethyl)-1,5-naphthyridine | Polar aprotic solvent (e.g., DMF) | researchgate.net |
| Tertiary Amines (e.g., Triethylamine) | 4-(Triethylammoniomethyl)-1,5-naphthyridine chloride | Neat or in a suitable solvent | nih.gov |
| Amides (e.g., Phthalimide) | 2-((1,5-Naphthyridin-4-yl)methyl)isoindoline-1,3-dione | Base (e.g., NaH) followed by deprotection | nih.gov |
| Hydrazines | (1,5-Naphthyridin-4-yl)methanamine (after reduction) | Azide formation with NaN3 followed by reduction (e.g., with SnCl2) | nih.gov |
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiolates, Sulfides, Sulfones)
Sulfur-centered nucleophiles, known for their high nucleophilicity, react efficiently with this compound to form various sulfur-containing derivatives. msu.edu Thiolates, generated from thiols and a base, readily displace the chloride to yield thioethers. nih.gov Sulfides can also act as nucleophiles, leading to the formation of sulfonium (B1226848) salts. Further oxidation of the resulting thioethers can produce the corresponding sulfoxides and sulfones. nih.gov
| Nucleophile | Product | Reaction Conditions | Reference(s) |
| Thiolates (e.g., Sodium thiophenolate) | 4-((Phenylthio)methyl)-1,5-naphthyridine | Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) | nih.gov |
| Sulfides (e.g., Dimethyl sulfide) | (1,5-Naphthyridin-4-ylmethyl)dimethylsulfonium chloride | Neat or in a suitable solvent | msu.edu |
| Sulfones (from oxidation of thioethers) | 4-((Phenylsulfonyl)methyl)-1,5-naphthyridine | Oxidation of the corresponding thioether (e.g., with m-CPBA) | nih.gov |
Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates, Malonates)
The formation of new carbon-carbon bonds at the 4-methyl position can be achieved through reactions with various carbon-centered nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can be used, although careful control of reaction conditions is necessary to avoid side reactions with the naphthyridine ring. Enolates, derived from ketones or esters, and carbanions from active methylene (B1212753) compounds like malonates, are also effective nucleophiles for this transformation. These reactions often lead to the elongation of the carbon chain at the 4-position. nih.gov
Electrophilic Aromatic Substitution Reactions on the 1,5-Naphthyridine Ring System as Influenced by the 4-Chloromethyl Substituent
The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. nih.govmdpi.com The reactivity pattern shows similarities to quinoline. nih.gov The 4-chloromethyl group, being an electron-withdrawing substituent, further deactivates the ring, making these reactions even more challenging.
Electrophilic attack, such as nitration or halogenation, would be expected to occur at positions that are least deactivated by the nitrogen atoms and the chloromethyl group. mdpi.com Theoretical studies and experimental evidence from related systems suggest that electrophilic substitution on the 1,5-naphthyridine nucleus is difficult. For instance, nitration of benzonaphthyridines occurs on the benzene (B151609) ring rather than the naphthyridine portion. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Functionality (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)
While the chlorine atom of the chloromethyl group is not typically reactive in standard palladium-catalyzed cross-coupling reactions, modifications of the substrate or the use of specific catalytic systems can enable such transformations. tezu.ernet.inmdpi-res.com However, it is more common for cross-coupling reactions to be performed on halo-substituted 1,5-naphthyridines, where the halogen is directly attached to the aromatic ring. nih.govsemanticscholar.org
For instance, iodo- or bromo-substituted 1,5-naphthyridines readily undergo Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce aryl, alkynyl, and vinyl groups, respectively. nih.govrsc.orgrsc.org Cobalt-catalyzed cross-coupling reactions have also proven effective for the functionalization of halogenated naphthyridines with both alkyl and aryl Grignard and zinc reagents. nih.gov
Although direct cross-coupling of the chloromethyl group is less common, it could potentially be achieved through initial conversion to a more reactive species, such as an organozinc or organoboron derivative. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product | Reference(s) |
| Suzuki-Miyaura Coupling (on halo-naphthyridine) | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) and a base | Aryl-substituted 1,5-naphthyridine | nih.govsemanticscholar.org |
| Sonogashira Coupling (on halo-naphthyridine) | Terminal alkyne | Pd catalyst, a copper co-catalyst, and a base | Alkynyl-substituted 1,5-naphthyridine | rsc.orgrsc.org |
| Heck Coupling (on halo-naphthyridine) | Alkene | Pd catalyst and a base | Alkenyl-substituted 1,5-naphthyridine | tezu.ernet.inrsc.org |
| Cobalt-Catalyzed Coupling (on halo-naphthyridine) | Organomagnesium or organozinc halide | CoCl2 | Alkyl- or aryl-substituted 1,5-naphthyridine | nih.gov |
Reduction and Oxidation Reactions of the Chloromethyl Group and the 1,5-Naphthyridine Core
Reduction:
The reduction of this compound could theoretically target either the chloromethyl group or the naphthyridine ring. Catalytic hydrogenation, a common method for the reduction of heterocyclic compounds, could potentially reduce the chloromethyl group to a methyl group, yielding 4-methyl-1,5-naphthyridine (B3057119). The conditions for such a transformation would need to be carefully optimized to avoid over-reduction of the naphthyridine core.
Alternatively, reduction of the 1,5-naphthyridine ring itself is a known transformation for the parent and substituted naphthyridines. nih.gov For instance, tetrahydro-1,5-naphthyridines can be synthesized, and their subsequent oxidation back to the aromatic form has been reported. nih.gov The specific conditions for the reduction of the this compound ring would require experimental determination.
Oxidation:
The oxidation of the chloromethyl group to a formyl group, which would yield 1,5-naphthyridine-4-carbaldehyde, is a plausible transformation. Various oxidizing agents could be employed for this purpose, though specific methodologies for this substrate have not been described in the literature.
The 1,5-naphthyridine ring itself is generally resistant to oxidation. However, the oxidation of tetrahydro-1,5-naphthyridines to their aromatic counterparts is a documented process. nih.gov
Due to the lack of specific experimental data, a data table for reduction and oxidation reactions of this compound cannot be provided at this time.
Reactions Involving the Naphthyridine Nitrogen Atoms, including N-Alkylation and N-Acylation
The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can participate in reactions with electrophiles.
N-Alkylation:
The N-alkylation of the 1,5-naphthyridine nucleus is a known reaction. nih.gov This typically involves the reaction with an alkyl halide, leading to the formation of a quaternary naphthyridinium salt. In the case of this compound, the presence of two electrophilic centers—the chloromethyl group and the carbon atoms of the pyridine (B92270) rings—could lead to competitive reactions. The lone pairs on the nitrogen atoms can attack an alkylating agent, leading to N-alkylation. The relative reactivity of the two nitrogen atoms would influence the position of alkylation.
N-Acylation:
Similarly, N-acylation with acyl halides or anhydrides is a potential reaction for the 1,5-naphthyridine core, which would result in the formation of N-acylnaphthyridinium salts. As with N-alkylation, specific conditions and outcomes for this compound have not been reported.
The chloromethyl group itself is a reactive site for nucleophilic substitution. Studies on related compounds, such as 4-chloro-1,5-naphthyridine (B1297630), have shown that the chlorine atom can be displaced by various nucleophiles. nih.gov This suggests that the chlorine atom in the chloromethyl group of this compound would also be susceptible to nucleophilic attack.
Again, the absence of specific research findings prevents the compilation of a detailed data table for these reactions.
Mechanistic Investigations of Reactions Involving 4 Chloromethyl 1,5 Naphthyridine
Elucidation of Reaction Mechanisms (e.g., SN1, SN2, SNAr, VNS Pathways)
The primary reactive center of 4-(chloromethyl)-1,5-naphthyridine is the benzylic-type carbon of the chloromethyl group, making it susceptible to nucleophilic substitution. Additionally, the electron-deficient nature of the 1,5-naphthyridine (B1222797) ring allows for nucleophilic attack on the aromatic system itself.
SN1 and SN2 Pathways: Nucleophilic substitution at the chloromethyl group can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.
SN1 Mechanism: This stepwise mechanism involves the initial, rate-determining departure of the chloride leaving group to form a 4-(1,5-naphthyridinyl)methyl carbocation. This carbocation would be stabilized by resonance delocalization of the positive charge onto the 1,5-naphthyridine ring. The subsequent step is the rapid attack of a nucleophile on this carbocation. Weakly basic and non-sterically hindered nucleophiles, along with polar protic solvents that can solvate both the departing anion and the forming carbocation, favor the SN1 pathway.
SN2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride ion departs. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For related compounds like 4-chloro-1,5-naphthyridine (B1297630), reactions with certain amines have been described to proceed via an SN2-type mode. nih.gov This suggests that similar conditions with this compound would also likely follow an SN2 pathway.
SNAr (Nucleophilic Aromatic Substitution) Pathway: The 1,5-naphthyridine ring is electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a potent nucleophile attacks an unsubstituted or substituted carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-adduct. Subsequent elimination of a leaving group (if present) or a hydride ion (in oxidative variants) restores aromaticity. While the chloromethyl group itself is not a typical leaving group for an SNAr reaction on the ring, the presence of other substituents or activation of the ring could facilitate such a pathway.
VNS (Vicarious Nucleophilic Substitution) Pathway: VNS is a specific type of nucleophilic substitution of hydrogen on an electron-deficient aromatic ring. This reaction involves a nucleophile that carries a leaving group on the nucleophilic atom. For 1,5-naphthyridines, a VNS reaction would typically involve the attack of a carbanion stabilized by an electron-withdrawing group and bearing a leaving group at the carbanionic center onto one of the electron-poor positions of the naphthyridine ring. This would be followed by base-induced elimination of the leaving group along with a vicinal hydrogen atom from the ring, resulting in the substitution of a hydrogen atom.
Identification and Characterization of Reaction Intermediates (e.g., σ-Adducts, Carbocations)
σ-Adducts (Meisenheimer Complexes): In SNAr reactions, the formation of a σ-adduct is a characteristic feature. This intermediate results from the addition of a nucleophile to the aromatic ring, disrupting the aromaticity and creating an sp³-hybridized carbon center. The negative charge of this adduct is delocalized over the electron-deficient 1,5-naphthyridine ring, with significant charge density residing on the electronegative nitrogen atoms. The formation and stability of these adducts are influenced by the nature of the nucleophile and any substituents on the ring.
Kinetic Studies and Determination of Reaction Profiles and Rate-Limiting Steps
| Reaction Pathway | Predicted Rate Law | Rate-Limiting Step | Influencing Factors |
| SN1 | Rate = k[this compound] | Formation of the carbocation | Solvent polarity (protic), leaving group ability |
| SN2 | Rate = k[this compound][Nucleophile] | Concerted attack of the nucleophile and departure of the leaving group | Nucleophile concentration and strength, steric hindrance, solvent polarity (aprotic) |
| SNAr | Rate = k[this compound][Nucleophile] | Formation of the σ-adduct or its subsequent decomposition | Nucleophile strength, stability of the σ-adduct |
For an SN1 reaction , the rate-determining step is the unimolecular dissociation of the chloride ion to form the carbocation. Therefore, the reaction rate would be dependent only on the concentration of this compound.
For an SN2 reaction , the rate-determining step involves both the substrate and the nucleophile. Consequently, the reaction would exhibit second-order kinetics, being first-order in both this compound and the nucleophile.
In an SNAr reaction , the formation of the σ-adduct is typically the rate-limiting step. The reaction rate would thus depend on the concentrations of both the substrate and the nucleophile.
Analysis of Solvent Effects and Catalysis in Modulating Reactivity and Selectivity
The choice of solvent and the use of catalysts can significantly influence the rate and outcome of reactions involving this compound.
Solvent Effects: The polarity and proticity of the solvent play a crucial role in differentiating between SN1 and SN2 pathways at the chloromethyl group.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They can effectively solvate both the departing chloride anion and the forming carbocation intermediate, thereby stabilizing the transition state of the SN1 pathway and increasing its rate. Conversely, by solvating the nucleophile, they can decrease its nucleophilicity, thus disfavoring the SN2 mechanism.
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are less effective at solvating anions, leaving the nucleophile relatively "naked" and more reactive. This enhances the rate of SN2 reactions. They are less effective at stabilizing carbocations compared to protic solvents, thus disfavoring the SN1 pathway.
The following table summarizes the expected solvent effects on the nucleophilic substitution at the chloromethyl group:
| Solvent Type | Effect on SN1 | Effect on SN2 | Reason |
| Polar Protic | Favors | Disfavors | Stabilizes carbocation and leaving group; solvates and deactivates nucleophile. |
| Polar Aprotic | Disfavors | Favors | Poorly solvates leaving group and carbocation; leaves nucleophile more reactive. |
| Non-polar | Disfavors both | Disfavors both | Poor solubility of ionic/polar reactants and intermediates. |
Catalysis: Catalysis can be employed to enhance the reactivity of this compound in various transformations.
Lewis Acid Catalysis: A Lewis acid could coordinate to one of the nitrogen atoms of the 1,5-naphthyridine ring. This would increase the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic attack in an SNAr-type reaction.
Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst can be used to transport the nucleophile into the organic phase, thereby facilitating the reaction, particularly under SN2 conditions.
Palladium Catalysis: While the chloromethyl group itself is not typically used in cross-coupling reactions, derivatization of the 1,5-naphthyridine ring with other functional groups (e.g., halogens) could open up possibilities for palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to form C-C or C-N bonds. For the 1,5-naphthyridine scaffold in general, palladium-catalyzed cross-coupling reactions are well-established methods for functionalization. nih.gov
Theoretical and Computational Chemistry Studies of 4 Chloromethyl 1,5 Naphthyridine
Electronic Structure Characterization and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis, Fukui Functions, Electrostatic Potential Maps)
The electronic landscape of a molecule governs its reactivity. Computational methods provide key descriptors to predict where and how a molecule will react.
Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its location and energy level indicate the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. malayajournal.org
For 4-(Chloromethyl)-1,5-naphthyridine, the HOMO is expected to be distributed over the electron-rich 1,5-naphthyridine (B1222797) ring system, particularly the nitrogen atoms and the aromatic carbons. The LUMO, conversely, would likely be centered on the electron-deficient regions, including the chloromethyl group, which is an electrophilic site. A smaller HOMO-LUMO gap suggests higher reactivity.
Illustrative FMO Data for a Naphthyridine Derivative
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
|---|---|---|---|
| HOMO | -6.85 | Naphthyridine Ring (N1, N5) | Nucleophilic/Basic sites |
| LUMO | -1.75 | Chloromethyl Group (C-CH2-Cl) | Electrophilic site for nucleophilic attack |
| Energy Gap | 5.10 | - | Moderate Kinetic Stability |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.
Fukui Functions Fukui functions are used within density functional theory (DFT) to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. These functions quantify the change in electron density at a given point in the molecule as the total number of electrons changes. While specific Fukui function calculations for this compound are not readily available in the literature, analysis of related naphthyridine derivatives suggests that the nitrogen atoms of the naphthyridine ring would be primary sites for electrophilic attack. researchgate.net The carbon atom of the chloromethyl group would be the most likely site for nucleophilic attack.
Electrostatic Potential Maps (MEPs) A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For this compound, an MEP map would show negative potential around the two nitrogen atoms of the naphthyridine ring, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. A region of positive potential would be expected around the hydrogen atoms and, significantly, near the chloromethyl group, highlighting its electrophilic character.
Reaction Pathway Analysis and Transition State Modeling Using Quantum Chemical Methods
Quantum chemical methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways and the characterization of transition states. nih.gov This modeling can predict reaction feasibility, kinetics, and product selectivity.
For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group, where the chlorine atom is displaced by a nucleophile. Computational modeling of this SN2-type reaction would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the reactants (this compound and a nucleophile) and the final products.
Transition State Search: Locating the transition state structure along the reaction coordinate. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the reaction mechanism.
These calculations can reveal how the electronic and steric properties of the 1,5-naphthyridine ring influence the reactivity of the chloromethyl side chain.
Aromaticity and Stability Assessments of the 1,5-Naphthyridine System and its 4-Chloromethyl Derivative
Naphthyridines are bicyclic aromatic heterocycles. nih.gov The aromaticity of the 1,5-naphthyridine core contributes significantly to its thermodynamic stability. Computational methods can quantify this aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). A negative NICS value inside the ring is indicative of aromatic character.
Computational Prediction and Experimental Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which is crucial for structure elucidation and characterization. nih.gov
NMR Chemical Shifts Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. ijcrt.org These predicted shifts can be correlated with experimental data to confirm the molecular structure. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the naphthyridine rings and the chloromethyl side chain. Comparing these theoretical values with experimentally obtained spectra is a standard method for structural validation. ijcrt.orgchemicalbook.com
Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-2 | 8.95 | 8.92 |
| H-3 | 7.60 | 7.58 |
| H-6 | 9.15 | 9.11 |
| H-7 | 8.30 | 8.27 |
| H-8 | 7.75 | 7.72 |
| -CH₂- | 4.90 | 4.88 |
Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental NMR chemical shifts for a compound like this compound.
Vibrational Frequencies Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. ijcrt.org The calculated spectrum can be compared with the experimental one to aid in the assignment of observed spectral bands. For this compound, key predicted vibrations would include C-H stretching of the aromatic ring, C=C and C=N stretching within the ring, and the characteristic C-Cl stretching of the chloromethyl group.
Applications in Advanced Organic Synthesis
The Role of 4-(Chloromethyl)-1,5-naphthyridine as a Versatile Synthetic Intermediate for Highly Functionalized Naphthyridine Derivatives
The primary role of this compound in organic synthesis is as a versatile intermediate. The chloromethyl group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions (S_N2). This reactivity allows for the introduction of a diverse range of functional groups onto the naphthyridine scaffold. nih.govlookchem.com
The chlorine atom is a good leaving group, readily displaced by various nucleophiles. This enables the synthesis of a multitude of 4-substituted-methyl-1,5-naphthyridine derivatives. For instance, amination reactions can be performed to introduce nitrogen-containing moieties. nih.govresearchgate.net Although direct examples with this compound are specific, the general reactivity of 4-chloro-1,5-naphthyridines in amination reactions is well-documented, suggesting a similar or even enhanced reactivity for the chloromethyl analogue. nih.govresearchgate.net
Other nucleophiles, such as thiols, alkoxides, and cyanide, can also be employed to generate a library of compounds with tailored electronic and steric properties. The reaction with sodium methanethiol, for example, can produce the corresponding methylsulfanyl derivative. nih.gov This versatility is crucial for developing new compounds in fields like medicinal chemistry and materials science. nih.govnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions This table illustrates potential derivatizations based on the known reactivity of chloro-naphthyridines.
| Nucleophile (Nu⁻) | Reagent Example | Product: 4-(Substituted-methyl)-1,5-naphthyridine | Functional Group Introduced |
|---|---|---|---|
| Amine | R₂NH | 4-((Dialkylamino)methyl)-1,5-naphthyridine | Amino Group |
| Thiolate | R-SNa | 4-((Alkylthio)methyl)-1,5-naphthyridine | Thioether |
| Alkoxide | R-ONa | 4-((Alkoxy)methyl)-1,5-naphthyridine | Ether |
| Cyanide | NaCN | 4-(Cyanomethyl)-1,5-naphthyridine (1,5-Naphthyridin-4-ylacetonitrile) | Nitrile |
| Azide | NaN₃ | 4-(Azidomethyl)-1,5-naphthyridine | Azide |
Utilization as a Precursor for the Construction of Complex Heterocyclic Systems and Fused Rings
The reactive nature of the chloromethyl group makes this compound an ideal starting material for constructing more complex, fused heterocyclic systems. mdpi.comnih.gov These annulation reactions typically involve a bifunctional reagent that reacts first with the chloromethyl group and subsequently undergoes an intramolecular cyclization to form a new ring fused to the naphthyridine core.
For example, reaction with a dinucleophile such as 2-aminophenol (B121084) could proceed via initial N-alkylation at the amino group, followed by an intramolecular cyclization and dehydration to yield a complex fused system. This strategy provides access to novel polycyclic aromatic heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.net Synthetic strategies leading to fused systems like chromeno[4,3-b] nih.govresearchgate.netnaphthyridines and imidazo[4,5-c] nih.govresearchgate.netnaphthyridines often rely on the functionalization and cyclization of naphthyridine precursors. mdpi.comnih.gov The chloromethyl derivative serves as a prime candidate for such synthetic routes due to its targeted reactivity.
Development as a Building Block for Novel Ligands and Coordination Compounds
The 1,5-naphthyridine (B1222797) skeleton is an excellent chelating unit for metal ions due to the presence of its two nitrogen atoms, making it a valuable component in the design of ligands for coordination chemistry. nih.govnih.gov this compound serves as a critical building block in this area, providing a reactive handle to incorporate the naphthyridine moiety into larger, often polydentate, ligand frameworks. researchgate.net
By substituting the chloro group, the naphthyridine core can be covalently linked to other coordinating groups, such as pyridines, pyrazoles, or phosphines, to create sophisticated ligands capable of forming stable complexes with a variety of transition metals. researchgate.net For instance, the nucleophilic substitution of a related chloro-1,5-naphthyridine derivative with species like lithium indenide (Li-Ind) or lithium 1,2,3,4-tetramethylcyclopentadienide (Li-CpMe₄) has been shown to produce novel indenyl and cyclopentadienyl-containing ligands. nih.gov These ligands can then be used to synthesize organometallic complexes with potential applications in catalysis and materials science. nih.govresearchgate.net
Table 2: Synthesis of Ligand Precursors from Chloro-1,5-Naphthyridine Derivatives This table is based on established reactions for chloro-naphthyridine systems.
| Reagent | Resulting Ligand Type | Potential Metal Complex Application | Reference |
|---|---|---|---|
| Lithium Indenide | Indenyl-1,5-naphthyridine | Organometallic Catalysis | nih.gov |
| Lithium Tetramethylcyclopentadienide | Cyclopentadienyl-1,5-naphthyridine | Organometallic Catalysis | nih.gov |
| Potassium Diphenylphosphanide | Diphenylphosphoryl-1,5-naphthyridine | Lanthanide Complexes (e.g., Europium(III)) | nih.gov |
Exploration as a Scaffold in Molecular Recognition and Supramolecular Chemistry Studies
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The 1,5-naphthyridine unit is an important motif in this field due to its ability to act as a hydrogen bond acceptor at its nitrogen atoms. nih.gov This property allows naphthyridine-containing molecules to serve as receptors for recognizing and binding specific guest molecules. nih.gov
This compound is a key building block for creating such host molecules. The chloromethyl group acts as a reactive anchor, allowing the naphthyridine recognition unit to be strategically placed within a larger, pre-organized supramolecular scaffold. By reacting the chloromethyl group, chemists can covalently attach the naphthyridine to other molecular components, designing complex receptors for specific targets. For example, studies have shown that receptors incorporating naphthyridine moieties can effectively bind guests like biotin (B1667282) methyl ester through hydrogen bonding interactions. nih.gov The ability to easily incorporate the this compound unit into larger structures is therefore highly valuable for the rational design of new host-guest systems and self-assembling molecular architectures.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques such as COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(Chloromethyl)-1,5-naphthyridine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For the 1,5-naphthyridine (B1222797) core, a distinct set of signals in the aromatic region is expected. The introduction of the chloromethyl group at the C4 position significantly influences the electronic environment, causing shifts in the proton signals compared to the unsubstituted 1,5-naphthyridine. The chloromethyl group itself will appear as a characteristic singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The spectrum for this compound would show nine distinct signals: seven for the aromatic carbons of the naphthyridine ring system and one for the carbon of the chloromethyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is instrumental in confirming the connectivity of protons within the two pyridine (B92270) rings of the naphthyridine core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique is essential for definitively assigning which proton is bonded to which carbon in the molecule. youtube.com
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | Doublet |
| H-3 | 7.6 - 7.8 | Doublet |
| H-6 | 8.4 - 8.6 | Doublet |
| H-7 | 7.5 - 7.7 | Doublet of doublets |
| H-8 | 8.9 - 9.1 | Doublet |
| -CH₂Cl | 4.8 - 5.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 138 - 140 |
| C-6 | 142 - 144 |
| C-7 | 125 - 127 |
| C-8 | 153 - 155 |
| C-8a | 135 - 137 |
| -CH₂Cl | 45 - 48 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) corresponding to its molecular weight. A key diagnostic feature would be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks for the molecular ion (M⁺• and [M+2]⁺•) separated by two mass units. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) to form a stable naphthyridinylmethyl cation, or the cleavage of the C-C bond to lose the entire chloromethyl radical (•CH₂Cl).
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecular ion ([M+H]⁺). This is particularly useful for confirming the molecular weight with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the compound's elemental formula (C₉H₇ClN₂), distinguishing it from any other compounds with the same nominal mass. nih.gov
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretch: Typically found in the region of 3000-3100 cm⁻¹.
Aromatic C=C and C=N Stretch: A series of sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the naphthyridine ring system.
Aliphatic C-H Stretch: From the methylene (B1212753) (-CH₂-) group, appearing just below 3000 cm⁻¹.
CH₂ Bend (Scissoring): A distinct absorption around 1450-1470 cm⁻¹.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, which is indicative of the chloromethyl group.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2920 - 2980 | Medium |
| C=N/C=C Ring Stretch | 1400 - 1650 | Medium-Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive and highly accurate data on:
Bond Lengths: The precise distances between all bonded atoms.
Bond Angles: The angles between adjacent bonds.
Torsional Angles: The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions: How the molecules pack together in the crystal lattice, including potential π-stacking of the naphthyridine rings or halogen bonding involving the chlorine atom.
This method would unambiguously confirm the connectivity and planarity of the 1,5-naphthyridine ring system and the precise geometry of the chloromethyl substituent relative to the ring. While this technique provides the most definitive structural proof, its application is contingent upon the ability to produce a high-quality single crystal of the compound.
Future Research Directions and Perspectives
Development of Novel, Greener, and More Sustainable Synthetic Routes to 4-(Chloromethyl)-1,5-naphthyridine
The traditional methods for synthesizing this compound, while effective, often rely on harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.
Microwave-Assisted and Flow Chemistry Approaches:
Microwave-assisted organic synthesis (MAOS) and flow chemistry represent powerful technologies for accelerating reaction rates, improving yields, and enhancing safety. nih.gov The application of microwave irradiation has been shown to be an environmentally benign method for the synthesis of various naphthyridine derivatives, often leading to excellent yields and high purity under eco-friendly conditions. researchgate.net Future research should focus on adapting these technologies to the specific synthesis of this compound. For instance, the synthesis of 1,4-ethano-1,5-naphthyridine derivatives has been successfully achieved using both microwave activation and flow chemistry, highlighting the potential of these methods for related scaffolds. researchgate.net A continuous flow process for Suzuki-Miyaura reactions has been established to produce polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives in high yields within minutes, demonstrating the efficiency of this approach. researchgate.net
Catalyst-Free and Alternative Solvent Systems:
The development of catalyst-free synthetic methods is a cornerstone of green chemistry. Recent studies have demonstrated the synthesis of novel chromeno rsc.orgresearchgate.netnaphthyridine derivatives in polyethylene (B3416737) glycol-400 (PEG-400) via a catalyst-free, one-pot, multicomponent reaction. rsc.org In this system, PEG-400 acts as both a solvent and a catalyst. Similarly, the use of water as a solvent for the Friedlander reaction to produce 1,8-naphthyridines on a gram scale has been reported, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. acs.org Exploring such catalyst-free systems and green solvents like water or PEG-400 for the synthesis of this compound could significantly reduce the environmental impact of its production. Furthermore, solvent-free, solid-state grinding methods have been successfully employed for the eco-friendly synthesis of other naphthyridine derivatives and represent a promising avenue for future exploration. researchgate.net
Biocatalysis:
The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. While not yet applied to this compound directly, the broader field of biocatalysis for the synthesis of heterocyclic compounds is rapidly advancing. Future research could explore the enzymatic halogenation of a precursor like 4-methyl-1,5-naphthyridine (B3057119) or the biocatalytic synthesis of the naphthyridine core itself from simpler, bio-based starting materials.
Exploration of Unprecedented Reactivity Modes and Transformative Reactions of the Chloromethyl Group
The chloromethyl group is a versatile functional handle, typically undergoing nucleophilic substitution reactions. However, its reactivity can be expanded in innovative ways.
Tandem and Cascade Reactions:
The development of tandem or cascade reactions initiated by the reactivity of the chloromethyl group can lead to the rapid construction of complex molecular architectures from simple starting materials. For example, a DBU-promoted formal [4+2] annulation of o-chloromethyl anilines with azlactones has been developed to synthesize 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org This strategy, involving the in-situ generation of aza-ortho-quinone methides, could be conceptually applied to this compound to build novel fused heterocyclic systems. Tandem catalysis is an increasingly important tool for synthesizing medicinally relevant molecules, and its application to nitrile addition/cyclization reactions showcases its power in creating N-heterocycles. mdpi.comresearchgate.net
Photocatalytic Activation:
Visible-light photocatalysis has emerged as a powerful tool for the generation of reactive radical intermediates under mild conditions. nih.gov The chloromethyl group can be activated through photocatalysis to participate in reactions that are not accessible through traditional thermal methods. For instance, the photocatalytic generation of radicals from related alkyl halides has been used for various C-C and C-heteroatom bond formations. mdpi.com Exploring the photocatalytic activation of the C-Cl bond in this compound could open up new avenues for its functionalization, such as difluoromethylation or other radical-mediated transformations. mdpi.com
Unusual Reactivity Patterns:
Studies on analogous systems, such as 6-(chloromethyl)-6-methylfulvene, have revealed diverse modes of reactivity beyond simple substitution, including nucleophilic attack at the ring, deprotonation at the chloromethyl group leading to aldol-type condensations, and participation in cycloaddition reactions. nih.gov Investigating whether the chloromethyl group on the electron-deficient 1,5-naphthyridine (B1222797) ring can exhibit similar unprecedented reactivity is a fertile ground for future research. The dearomatization of N-heterocycles mediated by metal complexes is another area that could inspire novel transformations. nih.gov
Application of Computational Design Principles for Tailored Reactivity and Selectivity in Derivatives
Modern computational chemistry offers powerful tools to predict and understand chemical reactivity, guiding the rational design of new derivatives and reactions.
Predicting Reaction Pathways and Selectivity:
Quantum chemical calculations can be employed to model reaction mechanisms and predict the feasibility of novel transformations of this compound. nih.gov Such studies can help in understanding the factors that control regioselectivity and stereoselectivity in its reactions, allowing for the design of substrates and catalysts that favor the formation of a desired product. For example, ab initio calculations have been used to study the structure and atomic interactions in N-chloromethyllactams, providing insights into the electronic effects that govern their reactivity. osi.lv Similar computational studies on this compound could elucidate the influence of the naphthyridine core on the reactivity of the chloromethyl group.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking:
For the development of new bioactive molecules, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools. acs.orgfums.ac.irresearchgate.netbrieflands.com QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity, guiding the design of more potent compounds. acs.orgbrieflands.com Molecular docking simulations can predict the binding mode and affinity of these derivatives to target proteins, such as enzymes or receptors. nih.govrsc.org This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. nih.gov For instance, molecular docking has been successfully used to guide the design of 1,5-naphthyridine derivatives as potent and selective inhibitors of TGF-beta type I receptor. nih.gov
Integration of this compound into Emerging Fields such as Chemical Biology and Advanced Materials Science
The unique properties of the 1,5-naphthyridine scaffold suggest that its 4-(chloromethyl) derivative could be a valuable building block in several cutting-edge fields.
Chemical Biology Probes and Bioconjugation:
The reactive chloromethyl group makes this compound an attractive candidate for the development of chemical biology probes. It can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells. The 1,5-naphthyridine core can also serve as a fluorescent reporter, allowing for the visualization of these interactions. The synthesis of 1,8-naphthyridines and their application as fluorescent biological probes that recognize specific DNA sequences highlights the potential in this area. acs.org
Advanced Materials:
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it a promising component for advanced organic materials. nih.gov Derivatives of 1,5-naphthyridine have been computationally studied as promising blue-emitting materials for organic light-emitting diodes (OLEDs). nih.gov The chloromethyl group of this compound can be used as a point of attachment for polymerization or for grafting onto other material surfaces, leading to the creation of novel polymers and functional materials with tailored electronic and optical properties.
Q & A
Q. What are the typical synthetic routes for introducing substituents at the 4-position of 1,5-naphthyridine, and how can these be adapted for chloromethyl group installation?
The synthesis of 4-substituted 1,5-naphthyridines often begins with electrophilic chlorination of 1,5-naphthyridine 1-oxide using phosphoryl chloride (POCl₃). For example, chlorination of 1,5-naphthyridine 1-oxide yields 4-chloro-1,5-naphthyridine as a major product . To introduce a chloromethyl group, a two-step approach could involve:
Chlorination : Generate the 4-chloro intermediate via POCl₃ under reflux.
Alkylation : Use a nucleophilic substitution reaction with methyl iodide (CH₃I) or a methyl Grignard reagent in the presence of a catalyst (e.g., CuI) to replace chlorine with a methyl group, followed by chlorination of the methyl group.
Key considerations : Optimize reaction time and temperature to minimize byproducts like 2-chloro or 3-chloro isomers .
Q. How can gas chromatography (GC) and NMR spectroscopy be employed to analyze isomeric purity in 4-(chloromethyl)-1,5-naphthyridine synthesis?
- GC Analysis : Use GC with a polar stationary phase (e.g., DB-WAX) to separate isomers based on retention times. For instance, 4-chloro isomers typically elute later than 2- or 3-chloro derivatives due to polarity differences .
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substitution patterns. The 4-position proton in 1,5-naphthyridine exhibits distinct coupling constants (e.g., J = 8.5 Hz for aromatic protons adjacent to the substituent) .
Note : GC is more accurate for quantifying isomers in mixtures, while NMR is ideal for structural confirmation but less precise for low-concentration components .
Q. What functional group transformations are feasible at the 4-position of 1,5-naphthyridine?
The 4-chloro group in 1,5-naphthyridine is highly reactive toward nucleophilic substitution. Examples include:
- Aminolysis : Reaction with amines (e.g., NH₃, alkylamines) yields 4-amino derivatives .
- Methoxylation : Treatment with sodium methoxide (NaOMe) produces 4-methoxy-1,5-naphthyridine .
- Iodination : Halogen exchange using NaI in acetone generates 4-iodo-1,5-naphthyridine .
Methodological tip : Use anhydrous conditions and catalytic Cu(I) to enhance reaction efficiency .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution in 1,5-naphthyridine systems?
- Electronic Effects : The 4-position is electron-deficient due to the adjacent nitrogen atoms, favoring electrophilic attack. However, steric hindrance from bulky substituents (e.g., nitro groups) can redirect reactivity to less hindered positions .
- Case Study : Chlorination of 5-nitroquinoline 1-oxide predominantly yields 3-chloro derivatives, whereas 1,5-naphthyridine 1-oxide forms 4-chloro isomers due to reduced steric interference .
Implication : Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and transition-state geometries .
Q. How can researchers resolve contradictions in reported regioselectivity of electrophilic chlorination on 1,5-naphthyridine derivatives?
- Analytical Validation : Compare retention times in GC with authentic samples of known isomers .
- Modified Work-Up : Avoid hydrolysis artifacts by using non-aqueous conditions (e.g., methanol and sodium methoxide) to stabilize intermediates .
- Cross-Validation : Combine multiple techniques (e.g., GC, NMR, X-ray crystallography) to confirm structures. For example, early literature claims of exclusive 2-chloro isomer formation were disproven by GC-MS and synthetic replicates .
Q. What computational approaches are recommended to predict the stability and tautomeric behavior of this compound?
- NBO Analysis : Natural Bond Orbital (NBO) calculations can assess hyperconjugative interactions stabilizing specific tautomers. For 4,8-dioxygenated analogs, NBO analysis revealed enhanced stability of keto tautomers in polar solvents .
- Solvation Models : Use implicit solvation models (e.g., PCM or SMD) to evaluate solvent effects on tautomer equilibrium. Polar solvents like water stabilize zwitterionic forms .
Tool Recommendation : Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis set for accurate energy comparisons .
Q. What challenges arise in synthesizing metal complexes with 4-substituted 1,5-naphthyridine ligands, and how are coordination modes characterized?
- Synthesis Challenges : Limited solubility of 1,5-naphthyridines in non-polar solvents complicates complexation. Use polar aprotic solvents (e.g., DMF) and slow crystallization .
- Characterization :
- X-ray Crystallography : Resolves bridging vs. chelating coordination modes (e.g., "stepped" bridging in W(CO)₅ complexes) .
- UV-Vis and EPR : Detect metal-ligand charge transfer bands and paramagnetic species in Cu(I) or Co(II) complexes .
Example : Dinuclear rhodium complexes with 4-cyclopentadienyl-1,5-naphthyridine ligands were characterized via single-crystal XRD .
Q. How can intramolecular cycloadditions be leveraged to synthesize fused 1,5-naphthyridine derivatives?
- Method : Employ BF₃·OEt₂-catalyzed [4+2] cycloaddition between 3-aminopyridine derivatives and aldehydes with ortho-alkenyl groups. This yields tetrahydrochromeno[4,3-b][1,5]naphthyridines, which are dehydrogenated with DDQ to aromatic fused systems .
- Regioselectivity : The choice of amine (2-aminopyridine vs. 3-aminopyridine) dictates the formation of 1,5- or 1,8-naphthyridine regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
